molecular formula C6H12N4S B1332731 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol CAS No. 31821-69-9

4-amino-5-butyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B1332731
CAS No.: 31821-69-9
M. Wt: 172.25 g/mol
InChI Key: TVBCCWGVCZSXFD-UHFFFAOYSA-N
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Description

4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound that belongs to the class of 1,2,4-triazoles. These compounds are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of the triazole ring imparts significant pharmacological properties, making it a valuable compound in various scientific research fields.

Scientific Research Applications

4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol has a wide range of applications in scientific research:

Safety and Hazards

The safety and hazards associated with 4-amino-4H-1,2,4-triazole-3-thiol derivatives depend on the specific compound. For instance, 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol is classified as an eye irritant, skin irritant, and may cause respiratory irritation .

Future Directions

The future directions in the research of 4-amino-4H-1,2,4-triazole-3-thiol derivatives could involve the development of new and different antimicrobial drugs . Additionally, the synthesis of 1,2,4-triazole- and tetrazole-containing 4H-thiopyrano[2,3-b]quinolines using a new combination of the thio-Michael and aza-Morita–Baylis–Hillman reactions has been developed .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol typically involves the reaction of hydrazine derivatives with carbon disulfide, followed by cyclization with alkyl halides. One common method includes the reaction of 4-amino-3-hydrazino-5-butyl-1,2,4-triazole with carbon disulfide in the presence of a base, such as potassium hydroxide, to form the corresponding dithiocarbazate. This intermediate is then cyclized under acidic conditions to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize impurities and maximize the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products:

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydrotriazoles.

    Substitution: N-alkyl or N-acyl derivatives.

Mechanism of Action

The mechanism of action of 4-amino-5-butyl-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets. The triazole ring can interact with enzymes and receptors, modulating their activity. The thiol group can form covalent bonds with cysteine residues in proteins, affecting their function. These interactions can lead to the inhibition of microbial growth, modulation of immune responses, and other pharmacological effects .

Comparison with Similar Compounds

  • 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-tert-butyl-4H-1,2,4-triazole-3-thiol
  • 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol

Comparison: 4-Amino-5-butyl-4H-1,2,4-triazole-3-thiol is unique due to its butyl substituent, which can influence its lipophilicity and, consequently, its biological activity. Compared to its phenyl and tert-butyl analogs, the butyl group may enhance its ability to penetrate cell membranes, potentially increasing its efficacy as a therapeutic agent .

Properties

IUPAC Name

4-amino-3-butyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N4S/c1-2-3-4-5-8-9-6(11)10(5)7/h2-4,7H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVBCCWGVCZSXFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NNC(=S)N1N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40364411
Record name 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

31821-69-9
Record name 4-Amino-5-butyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40364411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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